Nalorphine

Übersicht

Beschreibung

Es wurde 1954 eingeführt und hauptsächlich als Gegenmittel zur Umkehrung einer Opioidüberdosierung und in einem Herausforderungstest zur Bestimmung der Opioidabhängigkeit eingesetzt . Nalorphin war der zweite Opioid-Antagonist, der nach Nalodein und vor Naloxon und Naltrexon eingeführt wurde .

2. Herstellungsmethoden

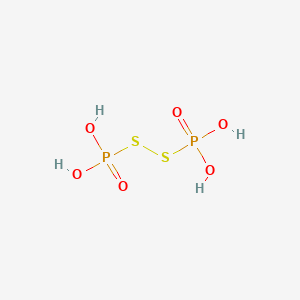

Die Synthese von Nalorphin umfasst mehrere Schritte, beginnend mit Morphin. Eine übliche Methode umfasst die folgenden Schritte:

Demethylierung: Morphin wird unter Verwendung von Cyanbromid oder Ethylchlorformiat demethyliert, um Normorphin zu erzeugen.

Alkylierung: Normorphin wird dann mit Allylbromid alkyliert, um Nalorphin zu produzieren.

Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

The synthesis of nalorphine involves several steps, starting from morphine. One common method includes the following steps:

Demethylation: Morphine is demethylated using cyanogen bromide or ethyl chloroformate to produce normorphine.

Allylation: Normorphine is then allylated using allyl bromide to produce this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nalorphin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Nalorphin kann oxidiert werden, um Nalorphin-N-Oxid zu bilden.

Reduktion: Reduktionsreaktionen können Nalorphin in Dihydronalorphin umwandeln.

Substitution: Die Substitution der Allylgruppe kann zur Bildung verschiedener Analoga wie Niconalorphin und Diacetylnalorphin führen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Nalorphin wurde ausgiebig auf seine pharmakologischen Eigenschaften und Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Referenzverbindung bei der Untersuchung von Opioid-Rezeptor-Interaktionen verwendet.

Industrie: Wird bei der Entwicklung neuer Opioid-Antagonisten und Analgetika eingesetzt.

5. Wirkmechanismus

Nalorphin wirkt an zwei primären Opioid-Rezeptoren:

Mu-Opioid-Rezeptor (MOR): Nalorphin hat antagonistische Wirkungen an diesem Rezeptor, die helfen, die Auswirkungen einer Opioidüberdosierung umzukehren.

Kappa-Opioid-Rezeptor (KOR): Nalorphin wirkt als hocheffizienter partieller Agonist an diesem Rezeptor, was zu seinen analgetischen Eigenschaften beiträgt.

Die beteiligten molekularen Ziele und Pfade umfassen eine kompetitive Hemmung an den Opioid-Rezeptoren, die die Wirkungen anderer Opioide blockiert und bei opioidabhängigen Personen Entzugserscheinungen auslösen kann .

Wirkmechanismus

Nalorphine acts at two primary opioid receptors:

Mu-opioid receptor (MOR): this compound has antagonistic effects at this receptor, which helps reverse the effects of opioid overdose.

Kappa-opioid receptor (KOR): This compound acts as a high-efficacy partial agonist at this receptor, contributing to its analgesic properties.

The molecular targets and pathways involved include competitive inhibition at the opioid receptors, which blocks the effects of other opioids and can precipitate withdrawal symptoms in opioid-dependent individuals .

Vergleich Mit ähnlichen Verbindungen

Nalorphin ist einzigartig aufgrund seiner zweifachen Wirkung als sowohl Opioid-Agonist als auch -Antagonist. Zu ähnlichen Verbindungen gehören:

Nalodein: Der erste eingeführte Opioid-Antagonist.

Naloxon: Ein weit verbreiteter Opioid-Antagonist mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Rezeptoraffinitäten.

Naltrexon: Ein weiterer Opioid-Antagonist, der zur langfristigen Behandlung der Opioidabhängigkeit eingesetzt wird.

Nalbuphin: Ein Opioid-Agonist-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlichen klinischen Anwendungen.

Die Einzigartigkeit von Nalorphin liegt in seiner historischen Bedeutung und seinen spezifischen Rezeptor-Interaktionen, die den Weg für die Entwicklung anderer Opioid-Antagonisten geebnet haben.

Eigenschaften

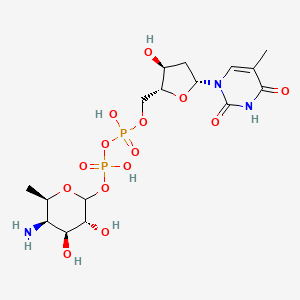

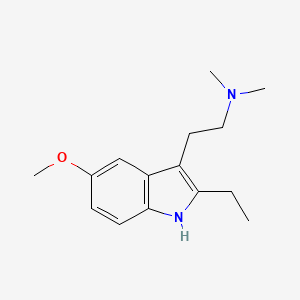

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2/t12-,13+,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQMVEYFGZJHCZ-SSTWWWIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1041-90-3 (hydrobromide), 57-29-4 (hydrochloride), 97889-94-6 (L-tartrate (1:1)) | |

| Record name | Nalorphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023348 | |

| Record name | Nalorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

ODORLESS; WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; INSOL IN CHLOROFORM & ETHER; SOL IN DIL ALKALI HYDROXIDE /NALORPHINE HYDROCHLORIDE/, Slightly soluble in water; soluble in alkali, acetone, ethanol, Sparingly soluble in ether; soluble in chloroform, dilute alkalies | |

| Record name | NALORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The Kappa-3 opioid receptor subtype is found throughout the brain and participates in supraspinal analgesia. This receptor is primarily responsible for the action of nalorphine, an agonist-antagonist opioid. ... All opioid receptor subtypes are members of a family of a superfamily of membrane bound receptors that are coupled to G proteins. The G proteins are responsible for signaling the cell that the receptor has been activated and for initiating the the desired cellular effects. /Opioids/, Agonists selective for kappa receptors produce analgesia that has been shown in animal to be mediated primarily at spinal sites. Respiratory depressin and miosis may be less severe with kappa agonists. Instead of euphoria (/as with mu-receptors/), kappa receptor agonist produce dysphoric and psychotomimetic effects., The effects of graded doses of nalorphine and morphine were studied in nondependent chronic spinal dogs. Morphine and low doses of nalorphine produced behavioral changes characterized by indifference, whereas the largest dose of nalorphine produced canine delirium indistinguishable from that produced by SKF-10, 047 or cyclazocine. Nalorphine depressed the flexor reflex; however, a plateau was observed. The data suggest that nalorphine is a partial agonist of the kappa type and a sigma agonist in addition to being a competitive antagonist at the mu receptor, and further, that the dysphoric and hallucinogenic effects of nalorphine-like drugs are due to their sigma activity., Intracellular microelectrode studies were conducted to investigate the actions of the partial agonist-antagonist nalorphine at an opiate receptor on functional frog skeletal muscle fiber membranes. In high bath concentrations (greater than or equal to 10(-4) M), nalorphine alone produces agonist actions similar to the "full" opiate agonists. These actions were (i) to depress both the sodium and potassium (gNa and gK) conductance increases due to electrical stimulation by a nonspecific local anestheticlike mechanism and (ii) to depress gNa by a specific opiate receptor mediated mechanism. In a much lower bath concentration (1 X 10(-8) M) nalorphine acts to antagonize the specific opiate receptor mediated depression of gNa produced by the "full" agonist meperidine. Thus in this preparation nalorphine, "the partial antagonist," has the same actions as naloxone, which is often considered to be a full antagonist. ..., For more Mechanism of Action (Complete) data for NALORPHINE (6 total), please visit the HSDB record page. | |

| Record name | NALORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (from diethyl ether) | |

CAS No. |

62-67-9 | |

| Record name | (-)-Nalorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalorphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nalorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalorphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U59WB2WRY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NALORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 °C, MP: 260-263 °C; max absorption (water): 285 nm; min: 260 nm; pH of 0.5% aqueous solution: 5.0; crystals from alcohol; moderately soluble in alcohol; soluble in water /Nalorphine hydrochloride/ | |

| Record name | NALORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

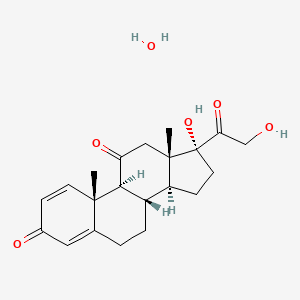

![(1S,5R,6R,8R,10S,13S,16S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1233441.png)